molecular formula C15H20Br2O3 B2387348 Ethyl 7-(3,5-dibromophenoxy)heptanoate CAS No. 1048041-78-6

Ethyl 7-(3,5-dibromophenoxy)heptanoate

Cat. No.: B2387348
CAS No.: 1048041-78-6
M. Wt: 408.13
InChI Key: JEZDOMQUQOGVNI-UHFFFAOYSA-N
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Description

Ethyl 7-(3,5-dibromophenoxy)heptanoate is a chemical compound with the molecular formula C15H20Br2O3 . It has an average mass of 408.125 Da and a monoisotopic mass of 405.977905 Da .


Molecular Structure Analysis

The molecular structure of this compound includes 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds . It has a polar surface area of 36 Ų and a molar refractivity of 87.1±0.3 cm³ .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³, a boiling point of 416.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.9±3.0 kJ/mol and a flash point of 205.4±25.9 °C . The index of refraction is 1.532, and the molar volume is 281.3±3.0 cm³ .

Properties

IUPAC Name

ethyl 7-(3,5-dibromophenoxy)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Br2O3/c1-2-19-15(18)7-5-3-4-6-8-20-14-10-12(16)9-13(17)11-14/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZDOMQUQOGVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCOC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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